molecular formula C11H14O3 B11901667 (R)-2-(benzyloxy)butanoic acid

(R)-2-(benzyloxy)butanoic acid

Cat. No.: B11901667
M. Wt: 194.23 g/mol
InChI Key: HNLVMIYYKOKWEH-SNVBAGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(benzyloxy)butanoic acid typically involves the reaction of ®-2-hydroxybutanoic acid with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the ®-2-hydroxybutanoic acid is replaced by the benzyloxy group .

Industrial Production Methods

it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

®-2-(benzyloxy)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-2-(benzyloxy)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(benzyloxy)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The benzyloxy group can participate in hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(benzyloxy)butanoic acid is unique due to its specific chiral configuration and the presence of the benzyloxy group. This combination of features makes it particularly useful in the synthesis of chiral molecules and in studies involving chiral recognition .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(2R)-2-phenylmethoxybutanoic acid

InChI

InChI=1S/C11H14O3/c1-2-10(11(12)13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,13)/t10-/m1/s1

InChI Key

HNLVMIYYKOKWEH-SNVBAGLBSA-N

Isomeric SMILES

CC[C@H](C(=O)O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C(=O)O)OCC1=CC=CC=C1

Origin of Product

United States

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